molecular formula C6H5FN2O2 B1293508 4-Fluoro-2-nitroaniline CAS No. 364-78-3

4-Fluoro-2-nitroaniline

Cat. No. B1293508
Key on ui cas rn: 364-78-3
M. Wt: 156.11 g/mol
InChI Key: PUGDHSSOXPHLPT-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

4-Fluoro-1,2-diaminobenzene was prepared using an adaptation of the method of Tsuji et al. (Tsuji, Y. et al., J. Org. Chem. 55: 580 (1990)). A suspension of Zn powder (10.5 g, 0.160 mol), CaCl2 (1.05 g) and H2O in 40 ml EtOH was heated to reflux with stirring under N2. To this was added slowly dropwise a solution of 4-fluoro-2-nitroaniline (2.00 g, 12.8 mmol) in 10 mL EtOH. The reaction mixture was refluxed 8 h. TLC analysis (silica gel, 2:1 benzene:EtOAc) indicated complete disappearance of the starting material. The Zn was removed by vacuum filtration, and the solvent rotary evaporated. The residue was dissolved in 50 mL Et2O and the solution extracted with 3×25 mL 1N HCl. The aqueous layers were combined and basified with 50% aq. NaOH (6 g) and the resulting solution extracted with 3×25 mL Et2O. The Et2O layers were combined and dried (MgSO4). The solvent was rotary evaporated to yield 1.36 g (84%) of a brown solid. mp 90°-92° C. 1H NMR (CDCl3) δ 3.18 (brs, 2H, NH2); 3.58 (brs, 2H, NH2); 6.44 (m, 2H, ArH), 6.61 (m, 1H, ArH).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.05 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
10.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Ca+2].O.[F:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[C:8]([N+:13]([O-])=O)[CH:7]=1.C1C=CC=CC=1>CCO.[Zn].CCOC(C)=O>[F:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[C:8]([NH2:13])[CH:7]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
1.05 g
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Name
Quantity
10.5 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The Zn was removed by vacuum filtration
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 50 mL Et2O
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with 3×25 mL 1N HCl
EXTRACTION
Type
EXTRACTION
Details
the resulting solution extracted with 3×25 mL Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was rotary evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)N)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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